molecular formula C19H26F3N5O B12227027 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12227027
M. Wt: 397.4 g/mol
InChI Key: LSAQWIMTQQXADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a piperidine ring linked to a piperazine moiety through a butynyl ether linkage.

Preparation Methods

The synthesis of 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of a suitable piperidine derivative with a butynyl halide under basic conditions to form the butynyl ether linkage.

    Formation of the Piperazine Intermediate: The piperazine moiety is introduced by reacting the piperidine intermediate with 4-methylpiperazine.

    Coupling with Pyrimidine: The final step involves coupling the piperidine-piperazine intermediate with a trifluoromethyl-substituted pyrimidine under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the butynyl ether linkage.

    Substitution: The trifluoromethyl group on the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound shares the piperazine and pyrimidine moieties but differs in the presence of a boronic acid group instead of the trifluoromethyl group.

    2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: This compound has a similar piperidine-piperazine structure but includes a methoxy group and aniline instead of the pyrimidine and trifluoromethyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26F3N5O

Molecular Weight

397.4 g/mol

IUPAC Name

2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H26F3N5O/c1-25-11-13-26(14-12-25)8-2-3-15-28-16-5-9-27(10-6-16)18-23-7-4-17(24-18)19(20,21)22/h4,7,16H,5-6,8-15H2,1H3

InChI Key

LSAQWIMTQQXADC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.